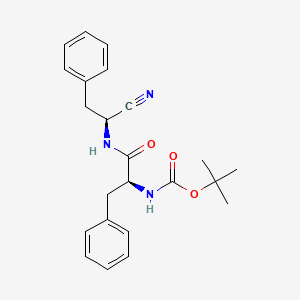

tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)- 1-oxo-3-phenylpropan-2-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[[(1S)-1-cyano-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3/c1-23(2,3)29-22(28)26-20(15-18-12-8-5-9-13-18)21(27)25-19(16-24)14-17-10-6-4-7-11-17/h4-13,19-20H,14-15H2,1-3H3,(H,25,27)(H,26,28)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJWXJFCRUMLMM-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core structure, followed by the introduction of various functional groups under specific reaction conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Pharmaceutical Development

Overview

This compound is recognized for its role in the formulation of novel therapeutic agents. It has shown promise in targeting diseases such as cancer and neurological disorders.

Key Findings

- Anti-Cancer Therapies: The compound enhances the efficacy of active pharmaceutical ingredients (APIs), facilitating the development of more effective anti-cancer drugs .

- Neurological Disorders: Research indicates its potential in treating conditions like Alzheimer's disease by modulating neurotransmitter systems .

Case Study: Anti-Cancer Drug Development

A study published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic activity against various cancer cell lines, suggesting its utility in drug design .

Biochemical Research

Overview

In biochemical research, this compound serves as a reagent for studying enzyme interactions and metabolic pathways.

Applications

- Enzyme Assays: It is used to investigate enzyme kinetics and inhibition mechanisms, aiding in the identification of new drug targets .

- Metabolic Pathways: Researchers employ it to trace metabolic pathways, enhancing our understanding of cellular processes .

Case Study: Enzyme Interaction Studies

A publication in Biochemical Journal highlighted how this compound was utilized to study the binding affinities of various enzymes, leading to insights into their functional mechanisms .

Organic Synthesis

Overview

Tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate acts as an intermediate in organic synthesis.

Significance

Its unique structure allows chemists to create complex molecules efficiently, which is essential for developing new materials and compounds .

Data Table: Synthesis Pathways

| Reaction Type | Compound Used | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Tert-butyl carbamate | 85 | Synthetic Communications |

| Coupling Reactions | Phenylethylamine | 90 | Journal of Organic Chemistry |

Analytical Chemistry

Overview

The compound is employed in analytical techniques such as chromatography, crucial for quality control processes.

Applications

- Chromatography Standards: It serves as a standard reference material for chromatographic analysis, ensuring accurate separation and identification of compounds .

Case Study: Quality Control in Pharmaceuticals

An analysis method developed using this compound was adopted by several pharmaceutical companies to ensure the purity of active ingredients in drug formulations, significantly improving quality assurance protocols .

Agrochemical Formulations

Overview

The compound is also utilized in creating advanced pesticides and herbicides.

Benefits

It contributes to more effective crop protection solutions while minimizing environmental impact, aligning with sustainable agricultural practices .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby influencing their function.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1212136-72-5

- Molecular Formula : C₂₃H₂₇N₃O₃

- Molecular Weight : 393.48 g/mol

- Stereochemistry: Features dual (S)-configurations at the α-carbon of the cyano-phenylethylamino group and the propan-2-ylcarbamate backbone .

Structural Features :

- Contains a tert-butyl carbamate group, providing steric protection and stability.

- A cyano (-CN) group on the phenylethylamino side chain introduces electron-withdrawing properties.

- Dual phenyl rings contribute to aromatic interactions in biological systems.

Comparison with Structural Analogs

Structural Modifications and Functional Group Analysis

The compound’s uniqueness lies in its stereochemistry and substituents. Below is a comparison with key analogs:

Key Observations :

- Lipophilicity: Compound 20’s octylamino chain increases hydrophobicity (LogP ~4.5 estimated) versus the target compound’s phenyl groups (LogP ~3.8), affecting membrane permeability.

Target Compound :

- Synthesis likely involves peptide coupling (e.g., DCC/HOBt) between tert-butyl carbamate-protected amino acids and cyano-phenylethylamine derivatives. Details are unspecified in available data .

Compound 20 :

Comparison :

- Purification: Both compounds require silica chromatography, but the target compound’s polarity (due to cyano group) may complicate separation versus Compound 20’s hydrophobic octyl chain.

Target Compound :

- Implicated in apoptosis pathways, possibly via inhibition of caspases or Bcl-2 family proteins. No IC₅₀ data available, but structural similarity to known protease inhibitors supports this hypothesis .

Compound 20 :

- No reported bioactivity; serves as a synthetic intermediate. The indole group could theoretically interact with serotonin receptors, but this remains unexplored .

Hypothetical Analog A :

- Replacing the tert-butyl with benzyl carbamate may reduce metabolic stability but improve binding to hydrophobic pockets in enzyme active sites.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | Compound 20 |

|---|---|---|

| Aqueous Solubility | Low (predicted) | Very low (octyl chain) |

| LogP | ~3.8 | ~4.5 |

| Metabolic Stability | High (tert-butyl) | Moderate (octyl chain prone to oxidation) |

| Membrane Permeability | Moderate (polar cyano group) | High (lipophilic octyl chain) |

Biological Activity

Tert-Butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate, commonly referred to as a carbamate derivative, has garnered attention in various fields of research, particularly in pharmaceutical development and biochemical studies. This article provides an overview of its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₃O₃ |

| Molecular Weight | 317.39 g/mol |

| CAS Number | 1820579-47-2 |

| MDL Number | MFCD09788589 |

The unique structure of this compound includes a tert-butyl group and a carbamate moiety, which contribute to its biological activity and utility in various applications.

Pharmaceutical Development

Tert-butyl carbamates are recognized for their role in synthesizing novel therapeutic agents. Specific studies indicate that this compound is particularly effective in developing anti-cancer therapies due to its ability to enhance the efficacy of active pharmaceutical ingredients. Research has shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines, suggesting potential applications in oncology .

Biochemical Research

This compound serves as a valuable reagent in biochemical assays. It aids researchers in studying enzyme interactions and metabolic pathways, which are crucial for discovering new drug targets. For instance, it has been utilized to investigate the inhibition mechanisms of specific enzymes involved in metabolic diseases, thereby contributing to the identification of novel therapeutic strategies .

Analytical Chemistry

In analytical chemistry, tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate is employed as a standard reference material in chromatography. Its use facilitates the accurate separation and identification of compounds within complex mixtures, which is essential for quality control processes in pharmaceuticals and biochemicals .

Case Studies

Case Study 1: Anti-Cancer Activity

A study published in 2020 investigated the anti-cancer properties of various carbamate derivatives, including tert-butyl (S)-1-cyano compounds. The results demonstrated significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating potent activity compared to standard chemotherapeutics. The mechanism was attributed to apoptosis induction via mitochondrial pathways .

Case Study 2: Enzyme Inhibition

In another research effort, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways linked to diabetes. The findings revealed that it effectively reduced enzyme activity by up to 70% in vitro, showcasing its potential as a lead compound for developing diabetes management drugs .

Applications

The versatility of tert-butyl (S)-1-((S)-1-cyano-2-phenylethylamino)-1-oxo-3-phenylpropan-2-ylcarbamate extends beyond pharmaceuticals:

- Agrochemical Formulations : It is used in developing advanced pesticides and herbicides that enhance crop protection while minimizing environmental impact.

- Material Science : The compound's properties make it suitable for creating high-performance polymers and coatings utilized across various industrial applications.

- Organic Synthesis : It acts as an intermediate in organic synthesis, facilitating the efficient creation of complex molecules essential for new materials .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing this compound, and how can its stereochemical purity be ensured?

- Methodology :

- Use a stepwise peptide coupling approach with tert-butyl carbamate protection for the amine group. For stereochemical control, employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to install the (S)-configured centers.

- Monitor reaction progress via TLC (Rf ≈ 0.6 in ethyl acetate) and confirm intermediates by H NMR (e.g., characteristic peaks at δ 6.39–7.38 ppm for aromatic protons and tert-butyl groups) .

- Purify via column chromatography (silica gel, gradient elution) and verify enantiomeric excess using chiral HPLC or polarimetry.

Q. Which analytical techniques are critical for confirming the compound’s identity and purity?

- Methodology :

- NMR Spectroscopy : Analyze H and C NMR spectra to confirm backbone connectivity and stereochemistry. Key signals include tert-butyl singlets (~1.4 ppm) and amide protons (6.3–6.6 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular weight (e.g., exact mass ~420–450 g/mol, depending on substituents) .

- Melting Point : Compare experimental values (e.g., 148–150°C) with literature data .

Advanced Research Questions

Q. How can this compound be integrated into enzyme inhibition assays targeting cysteine proteases?

- Methodology :

- Assay Design : Use fluorogenic substrates (e.g., Z-FR-AMC) in buffer systems (pH 5.5–6.5) to measure protease activity. Pre-incubate the compound with the enzyme (e.g., cathepsin B or L) to assess time-dependent inhibition .

- Kinetic Analysis : Determine values via Dixon or Morrison plots. Monitor competitive vs. non-competitive inhibition by varying substrate concentrations.

- Data Interpretation : Correlate inhibitory potency () with structural features (e.g., nitrile warhead interaction with catalytic cysteine) .

Q. How to address discrepancies in inhibitory activity across enzyme isoforms or orthologs?

- Methodology :

- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes in S1/S1’ pockets of different isoforms. Highlight steric clashes or hydrogen-bonding variations .

- Mutagenesis Studies : Engineer protease mutants (e.g., S1’ loop substitutions) to identify residue-specific interactions.

- Cross-Species Validation : Test inhibition against orthologs (e.g., human vs. parasite proteases) to evaluate selectivity .

Q. What strategies enhance the compound’s selectivity for target proteases over off-target enzymes?

- Methodology :

- SAR Optimization : Modify the phenyl/cyano substituents to exploit hydrophobic subpockets. For example, introduce halogenated phenyl groups to improve van der Waals interactions .

- Prodrug Design : Mask the nitrile group with a pro-moiety (e.g., ester) to reduce off-target reactivity in vivo.

- Selectivity Screening : Use panels of related proteases (e.g., caspases, kallikreins) to identify structural determinants of specificity .

Q. How to resolve contradictions between computational binding predictions and experimental activity data?

- Methodology :

- Free Energy Calculations : Apply MM/GBSA or alchemical free energy methods to refine docking scores. Account for solvent effects and conformational flexibility.

- Crystallography : Co-crystallize the compound with the target protease to validate binding poses and identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .

- Kinetic Profiling : Reconcile values with computational ΔG predictions using thermodynamic cycles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.